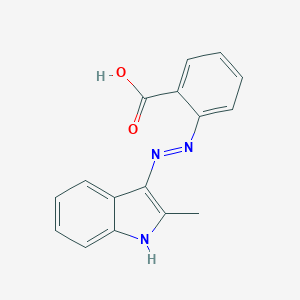![molecular formula C13H11N5O2S B381910 3-{[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]methyl}-1,2,3-benzotriazin-4(3H)-one CAS No. 326177-37-1](/img/structure/B381910.png)
3-{[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]methyl}-1,2,3-benzotriazin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]methyl}-1,2,3-benzotriazin-4(3H)-one is a heterocyclic compound that features a benzotriazinone core linked to a pyrimidinyl group via a sulfanylmethyl bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]methyl}-1,2,3-benzotriazin-4(3H)-one typically involves multi-step reactions. One common approach is the condensation of 6-methyl-4-oxo-1H-pyrimidin-2-yl thiol with a suitable benzotriazinone precursor under controlled conditions. The reaction conditions often include the use of organic solvents such as ethanol or dimethylformamide (DMF) and catalysts like triethylamine or potassium carbonate to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
3-{[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]methyl}-1,2,3-benzotriazin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the pyrimidinyl and benzotriazinone moieties can be reduced to corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions at the benzotriazinone ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanylmethyl group can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols .
Applications De Recherche Scientifique
3-{[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]methyl}-1,2,3-benzotriazin-4(3H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential as a biochemical probe for studying enzyme interactions and metabolic pathways.
Medicine: It is being investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Mécanisme D'action
The mechanism of action of 3-{[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]methyl}-1,2,3-benzotriazin-4(3H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, the compound can modulate signaling pathways involved in inflammation and cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative and antimicrobial activities.
Thioxopyrimidines: Exhibits diverse biological activities such as antioxidant, radioprotective, and antiviral properties.
Uniqueness
3-{[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]methyl}-1,2,3-benzotriazin-4(3H)-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of both pyrimidinyl and benzotriazinone moieties linked by a sulfanylmethyl bridge allows for versatile chemical modifications and potential therapeutic applications .
Propriétés
Numéro CAS |
326177-37-1 |
|---|---|
Formule moléculaire |
C13H11N5O2S |
Poids moléculaire |
301.33g/mol |
Nom IUPAC |
3-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanylmethyl]-1,2,3-benzotriazin-4-one |
InChI |
InChI=1S/C13H11N5O2S/c1-8-6-11(19)15-13(14-8)21-7-18-12(20)9-4-2-3-5-10(9)16-17-18/h2-6H,7H2,1H3,(H,14,15,19) |
Clé InChI |
ZRJFOYLYOUJMKB-UHFFFAOYSA-N |
SMILES isomérique |
CC1=CC(=O)N=C(N1)SCN2C(=O)C3=CC=CC=C3N=N2 |
SMILES |
CC1=CC(=O)NC(=N1)SCN2C(=O)C3=CC=CC=C3N=N2 |
SMILES canonique |
CC1=CC(=O)N=C(N1)SCN2C(=O)C3=CC=CC=C3N=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl cyano({3-[(diethylamino)sulfonyl]phenyl}hydrazono)acetate](/img/structure/B381827.png)
![Methyl 4-[(4-oxo-3-prop-2-enylquinazolin-2-yl)sulfanylmethyl]benzoate](/img/structure/B381828.png)
![N-cyclohexyl-2-[(3-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B381829.png)
![2-((5-((benzo[d]thiazol-2-ylthio)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B381830.png)

![3-amino-1-phenyl-1H-pyrazole-4,5-dione 4-{[4-chloro-3-(trifluoromethyl)phenyl]hydrazone}](/img/structure/B381835.png)
![3-(3-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-3-oxopropyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione](/img/structure/B381836.png)
![N-[2-(2-hydroxyethoxy)ethyl]-2-[(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B381838.png)
![2-[5-(5-{[2-(4-morpholinyl)-2-oxoethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)pentyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B381839.png)
![2-[2-[4-(Adamantane-1-carbonyl)piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B381841.png)
![methyl 4-[({[4-allyl-5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B381845.png)
![2-{[4-amino-5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B381846.png)
![4-(4-phenylpiperazin-1-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B381849.png)
![Methyl 4-[(8-quinolinylsulfonyl)amino]benzoate](/img/structure/B381851.png)
